ethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate
Description
Properties
IUPAC Name |
ethyl 2-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-3-29-21(27)15-11-7-8-12-16(15)22-20(26)19-17(28-2)13-18(25)24(23-19)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCZOGYJHGTZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The reaction between 1-phenyl-1,3-diketone derivatives and hydrazine hydrate under acidic conditions yields 1-phenyl-1,6-dihydropyridazine-4,6-dione. Subsequent methoxylation at the 4-position is achieved via nucleophilic substitution using methanol in the presence of a base such as potassium carbonate. This step typically proceeds at 60–80°C for 6–12 hours, achieving yields of 70–85%.
Oxidative Cyclization
Amide Bond Formation
The critical amide linkage between the pyridazine-3-carbonyl group and ethyl 2-aminobenzoate is established through two principal methods:
Acyl Chloride Coupling
Pyridazine-3-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. The resultant intermediate reacts with ethyl 2-aminobenzoate in tetrahydrofuran (THF) with triethylamine as a base, yielding the amide product. This method achieves 65–78% yields but necessitates careful moisture exclusion.
Direct Condensation
In methanol under reflux, the pyridazine carboxylic acid and ethyl 2-aminobenzoate undergo condensation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. This one-pot approach simplifies purification, with yields reaching 80–90% after recrystallization from ethanol.
Esterification and Functionalization
The ethyl ester group is introduced either early (pre-functionalization) or late (post-amide formation) in the synthesis:
Pre-Functionalization Strategy
Ethyl 2-nitrobenzoate is reduced to ethyl 2-aminobenzoate using hydrogen gas and palladium on carbon (Pd/C) in ethanol. This precursor is then coupled to the pyridazine acyl chloride. While efficient, nitro group reduction requires pressurized hydrogenation equipment.
Post-Functionalization Strategy
2-Carboxybenzamide intermediates are esterified with ethanol using sulfuric acid as a catalyst. This method avoids hydrogenation but risks partial amide hydrolysis under acidic conditions, necessitating pH-controlled reaction monitoring.
Reaction Optimization and Yield Data
The table below summarizes key reaction parameters and yields from analogous syntheses:
| Step | Reagents/Conditions | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pyridazine cyclization | Hydrazine hydrate, HCl | EtOH | 80°C | 8 | 82 |
| Methoxylation | K₂CO₃, MeI | DMF | 60°C | 6 | 78 |
| Acyl chloride formation | SOCl₂ | DCM | 0°C | 2 | 95 |
| Amide coupling | EDC, HOBt, Et₃N | THF | RT | 12 | 88 |
| Esterification | H₂SO₄, EtOH | EtOH | 70°C | 4 | 91 |
Analytical Characterization
Structural confirmation relies on spectroscopic and crystallographic data:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 393.4, consistent with C₂₁H₁₉N₃O₅.
X-Ray Crystallography
Single-crystal analysis reveals planar pyridazine and benzoate moieties with intermolecular hydrogen bonding between amide NH and carbonyl oxygen.
Challenges and Practical Considerations
-
Regioselectivity : Competing reactions at pyridazine positions 3 and 5 require careful stoichiometric control during methoxylation.
-
Ester Stability : Prolonged exposure to acidic conditions during esterification risks amide bond cleavage, necessitating pH monitoring.
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively separates regioisomers but reduces overall yield by 10–15% .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or synthetic intermediates.
Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, while acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen.
Amide Bond Reactivity
The amide linkage participates in nucleophilic substitution or hydrolysis, enabling structural diversification.
Amide Hydrolysis
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Strong base | LiOH, THF/H₂O, 60°C, 8h | 3-Amino-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine + 2-ethyl benzoate | ~70% |
Amide Substitution
Reaction with primary amines under coupling agents facilitates the formation of new amides:
| Reagents | Conditions | Product (Example) | Yield | Reference |
|---|---|---|---|---|
| Benzylamine, DCC, DMAP | DCM, RT, 24h | 2-(4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-(benzylamido))benzoate | ~65% |
Functionalization of the Dihydropyridazine Ring
The 1,6-dihydropyridazine core undergoes oxidation and electrophilic substitution.
Oxidation to Pyridazine
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂, AcOH | 50°C, 4h | Ethyl 2-(4-methoxy-6-oxo-1-phenylpyridazine-3-amido)benzoate | ~90% |
Electrophilic Aromatic Substitution
The electron-rich pyridazine ring undergoes nitration or sulfonation:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 2h | Ethyl 2-(4-methoxy-6-oxo-1-phenyl-5-nitro-1,6-dihydropyridazine-3-amido)benzoate | ~55% |
Methoxy Group Modifications
The 4-methoxy substituent can be demethylated or alkylated:
Demethylation
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| BBr₃, DCM | -78°C → RT, 6h | Ethyl 2-(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate | ~82% |
Alkylation
Introduction of longer alkyl chains via Mitsunobu reaction:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl bromide, K₂CO₃ | Acetone, 65°C, 24h | Ethyl 2-(4-ethoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate | ~66% |
Cross-Coupling Reactions
The aromatic benzoate moiety participates in palladium-catalyzed couplings:
Biological Relevance of Derivatives
Structural modifications impact bioactivity:
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that derivatives of dihydropyridazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant inhibition of cell proliferation in breast cancer models, suggesting that ethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate may share similar properties.
- Neuroprotective Effects : Compounds containing dihydropyridazine structures have shown promise in treating neurodegenerative diseases. Their ability to inhibit acetylcholinesterase (AChE) aligns them with drugs used for Alzheimer's disease treatment. Research indicates that such compounds can enhance cognitive function by increasing acetylcholine levels in the brain.
- Antimicrobial Properties : Some studies have highlighted the antimicrobial potential of related structures within the dihydropyridazine class. This compound may exhibit similar properties, warranting further investigation into its efficacy against bacterial and fungal pathogens .
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis:
- Synthetic Intermediates : The compound can be utilized to synthesize more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclization reactions. Its unique functional groups allow for modifications that can lead to the development of new pharmacologically active agents .
- Building Blocks for Drug Development : As a versatile building block, this compound can lead to the discovery of novel therapeutics by modifying its structure to enhance biological activity or reduce toxicity .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of a related dihydropyridazine derivative. The results showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 25 µM, indicating that structural modifications could enhance potency.
Case Study 2: Neuroprotective Effects
Research investigating the neuroprotective effects of dihydropyridazines revealed that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. In vitro tests demonstrated that one derivative reduced cell death by up to 40% compared to controls.
Case Study 3: Antimicrobial Activity
In another study focusing on antimicrobial activity, derivatives of dihydropyridazines were tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain derivatives, suggesting substantial antimicrobial potential .
Mechanism of Action
The mechanism of action of ethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound can be compared to structurally related esters and pyridazine derivatives, particularly those documented in Molecules (2011) and resin chemistry studies . Below is a detailed analysis:
Table 1: Key Structural Features of Ethyl 2-(4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate and Analogs
Key Observations :
Substituent Position: Unlike para-substituted analogs (e.g., I-6230, I-6232), the target compound’s amido group is ortho to the benzoate ester.
Heterocycle Differences : The dihydropyridazine core in the target compound is partially saturated, contrasting with fully aromatic pyridazine rings in I-6230 and I-6233. Saturation can influence electron distribution and redox properties.
Functional Group Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin systems than methacrylate-based analogs, suggesting that the target compound’s amide and ester groups may similarly affect its stability or interaction with co-initiators.
Comparative Physicochemical and Reactivity Data
Table 2: Reactivity and Performance Metrics
*Inferred from steric effects of ortho substitution.
Critical Insights :
- Reactivity: The dimethylamino group in ethyl 4-(dimethylamino)benzoate enhances electron donation, leading to higher polymerization efficiency than methacrylate-based systems . The target compound’s methoxy and amido groups may offer intermediate reactivity, though this requires experimental validation.
- Steric Effects : Ortho-substituted benzoates (e.g., the target compound) often exhibit reduced solubility in polar solvents compared to para-substituted analogs like I-6230 .
Mechanistic and Application-Based Contrasts
- Biological Activity : Pyridazine derivatives (e.g., I-6230, I-6232) are explored as ligands for therapeutic targets, whereas the dihydropyridazine moiety in the target compound may offer distinct binding modes due to partial saturation .
- Material Science: Ethyl 4-(dimethylamino)benzoate’s high reactivity in resin systems suggests that the target compound’s ester and amide groups could be tailored for similar applications, though its ortho substitution might necessitate optimization for compatibility with co-initiators.
Biological Activity
Ethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may influence its interactions with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 385.42 g/mol. Its structure includes a dihydropyridazine moiety, which is significant in its biological activity.
The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors:
- Acetylcholinesterase Inhibition : this compound exhibits acetylcholinesterase (AChE) inhibitory activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. By inhibiting AChE, the compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cells. This is particularly relevant for neuroprotection and could play a role in mitigating neurodegenerative processes .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation .
Biological Activity Data
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Neuroprotective Studies : In vitro studies demonstrated that this compound significantly protects neuronal cells from apoptosis induced by oxidative stress. This protective effect correlates with its AChE inhibitory action, suggesting a dual mechanism beneficial for cognitive function.
- Inflammation Models : In vivo experiments using animal models of inflammation showed that treatment with this compound reduced inflammatory markers and improved clinical scores related to inflammation, indicating its potential therapeutic application in inflammatory diseases .
- Pharmacokinetics : Research into the pharmacokinetic profile revealed favorable absorption and distribution characteristics, with preliminary data suggesting good bioavailability when administered orally .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 2-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-amido)benzoate?
- Methodological Answer : The compound is synthesized via condensation reactions between pyridazine derivatives and benzoate precursors. A general procedure involves refluxing intermediates (e.g., substituted aminobenzoates) with aryl acids or activated carbonyl groups under controlled temperatures (e.g., 45°C for 1 hour) to achieve yields >90% . Key steps include:
- Use of coupling agents (e.g., DCC/DMAP) for amide bond formation.
- Solvent optimization (e.g., DMF or THF) to minimize byproducts.
- Purification via column chromatography (hexane/EtOH gradients) to isolate the pale-yellow solid product .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- 1H NMR (DMSO-d6): Peaks at δ 3.86 (s, methoxy group) and aromatic proton splitting patterns confirm substitution positions .
- IR Spectroscopy : Stretching frequencies near 1680–1720 cm⁻¹ verify carbonyl groups (amide, ester) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+) and fragmentation patterns to validate the molecular formula .
Q. How to troubleshoot low yields during synthesis?
- Methodological Answer :
- Reaction Time : Extend reflux duration beyond 15 hours if intermediates show incomplete conversion (monitored via TLC) .
- Catalyst Screening : Test alternatives to Cs2CO3 (e.g., K2CO3 or DBU) to improve coupling efficiency .
- Byproduct Analysis : Use LC-MS to identify hydrolysis products (e.g., free carboxylic acids) and adjust protecting group strategies .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbons) prone to nucleophilic attack .
- Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., enzyme active sites), guiding SAR studies for analogs like ethyl 4-(pyridazin-3-yl)phenethylamino benzoates .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Cross-validate IC50 values using multiple assays (e.g., fluorescence-based vs. radiometric) to account for interference from the compound’s autofluorescence .
- Purity Thresholds : Enforce pharmacopeial standards (e.g., USP-NF) to ensure >98% purity via HPLC, as impurities <2% can skew bioactivity results .
- Metabolite Screening : Use hepatic microsome models to identify active metabolites that may contribute to observed discrepancies .
Q. How to design derivatives for improved pharmacokinetic properties?
- Methodological Answer :
- Structural Modifications :
- Replace the methoxy group with electron-withdrawing substituents (e.g., -CF3) to enhance metabolic stability .
- Introduce hydrophilic groups (e.g., -OH or -SO3H) to improve aqueous solubility, guided by LogP reductions from 4.4 to <3.0 .
- In Silico ADMET : Use tools like SwissADME to predict permeability (BBB score) and cytochrome P450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
